N,N-DIMETHYL-4-[(6-METHYLPYRIDIN-2-YL)OXY]PIPERIDINE-1-SULFONAMIDE
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Overview
Description
N,N-DIMETHYL-4-[(6-METHYLPYRIDIN-2-YL)OXY]PIPERIDINE-1-SULFONAMIDE is a complex organic compound with a molecular formula of C16H23N3O3S This compound is known for its unique structure, which includes a piperidine ring, a sulfonamide group, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIMETHYL-4-[(6-METHYLPYRIDIN-2-YL)OXY]PIPERIDINE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the piperidine ring and the pyridine moiety. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyridine Moiety: The pyridine moiety is introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the piperidine ring.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N,N-DIMETHYL-4-[(6-METHYLPYRIDIN-2-YL)OXY]PIPERIDINE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine moiety or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups attached to the pyridine or piperidine rings.
Scientific Research Applications
N,N-DIMETHYL-4-[(6-METHYLPYRIDIN-2-YL)OXY]PIPERIDINE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-DIMETHYL-4-[(6-METHYLPYRIDIN-2-YL)OXY]PIPERIDINE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide: Shares structural similarities but differs in the presence of an imidazo group instead of a pyridine moiety.
N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine: Similar in having a pyridine moiety but lacks the sulfonamide group.
Uniqueness
N,N-DIMETHYL-4-[(6-METHYLPYRIDIN-2-YL)OXY]PIPERIDINE-1-SULFONAMIDE is unique due to its combination of a piperidine ring, a sulfonamide group, and a pyridine moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
IUPAC Name |
N,N-dimethyl-4-(6-methylpyridin-2-yl)oxypiperidine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3S/c1-11-5-4-6-13(14-11)19-12-7-9-16(10-8-12)20(17,18)15(2)3/h4-6,12H,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVCZKCIAQHPJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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